

# Spectroscopic Data Cross-Reference for 1-(Thiocyanatomethyl)adamantane and Alternatives

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## Compound of Interest

Compound Name: Adamantane, 1-thiocyanatomethyl-

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For researchers and professionals in drug development, accurate spectroscopic identification of novel compounds is paramount. This guide provides a comparative analysis of the spectroscopic data for 1-(thiocyanatomethyl)adamantane and its structural isomer, 1-adamantyl isothiocyanate. Due to the limited availability of public experimental spectra for 1-(thiocyanatomethyl)adamantane, this guide leverages data from its isomer and the parent adamantane molecule to provide a valuable cross-referencing tool.

## Comparative Spectroscopic Data

The following tables summarize the available and expected spectroscopic data for 1-(thiocyanatomethyl)adamantane, alongside the experimental data for 1-adamantyl isothiocyanate and adamantane. This allows for a clear comparison of the influence of the thiocyanatomethyl and isothiocyanate functional groups on the adamantane scaffold.

Table 1:  $^1\text{H}$  NMR Spectroscopic Data (Chemical Shifts in ppm)

Compound	Adamantane Protons	-CH <sub>2</sub> -SCN / -NCS	Reference
1-(Thiocyanatomethyl)adamantane	Data not available	Data not available	
1-Adamantyl isothiocyanate	2.01-1.46 (m, 15H)	N/A	[1]
Adamantane	1.87 (s, 4H, CH), 1.78 (s, 12H, CH <sub>2</sub> )	N/A	

Table 2: <sup>13</sup>C NMR Spectroscopic Data (Chemical Shifts in ppm)

Compound	Adamantane Carbons	-CH <sub>2</sub> -SCN / -NCS	Reference
1-(Thiocyanatomethyl)adamantane	Data not available	Data not available	
1-Adamantyl isothiocyanate	58.54 (quaternary C), 43.83 (CH), 35.61 (CH <sub>2</sub> ), 29.29 (CH <sub>2</sub> )	129.45	[1]
Adamantane	37.85 (CH), 28.46 (CH <sub>2</sub> )	N/A	

Table 3: Mass Spectrometry Data (m/z)

Compound	Molecular Ion (M <sup>+</sup> )	Key Fragments	Reference
1-(Thiocyanatomethyl)adamantane	207	135 [Ad] <sup>+</sup>	[2]
1-Adamantyl isothiocyanate	193	135 [Ad] <sup>+</sup>	[1]
Adamantane	136	93, 79	[3][4]

Table 4: IR Spectroscopic Data (Key Absorptions in cm<sup>-1</sup>)

Compound	C-H (Adamantane)	-SCN / -NCS Stretch	Reference
1-(Thiocyanatomethyl)adamantane	~2900 (stretch)	~2150 (sharp)	Expected
1-Adamantyl isothiocyanate	~2900 (stretch)	~2100 (broad, intense)	Expected
Adamantane	~2900 (stretch)	N/A	[5]

## Experimental Protocols

The following are detailed methodologies for the key spectroscopic techniques cited in this guide.

### Nuclear Magnetic Resonance (NMR) Spectroscopy

<sup>1</sup>H and <sup>13</sup>C NMR Spectroscopy:

- Sample Preparation: Dissolve approximately 5-10 mg of the solid sample in about 0.6-0.7 mL of a deuterated solvent (e.g., CDCl<sub>3</sub>, DMSO-d<sub>6</sub>) in a standard 5 mm NMR tube. Ensure the sample is fully dissolved.

- **Instrument Setup:** The data is acquired on a spectrometer operating at a specific frequency for  $^1\text{H}$  and  $^{13}\text{C}$  nuclei (e.g., 400 MHz for  $^1\text{H}$  and 100 MHz for  $^{13}\text{C}$ ).<sup>[1]</sup>
- **$^1\text{H}$  NMR Acquisition:** Acquire the spectrum using a standard single-pulse experiment. Key parameters include a sufficient number of scans to achieve a good signal-to-noise ratio, a relaxation delay of 1-5 seconds, and a spectral width appropriate for organic molecules (e.g., 0-12 ppm). Chemical shifts are referenced to an internal standard, typically tetramethylsilane (TMS) at 0.00 ppm.<sup>[6][7]</sup>
- **$^{13}\text{C}$  NMR Acquisition:** Acquire the spectrum using a proton-decoupled pulse sequence to obtain singlets for each unique carbon. A sufficient number of scans and a relaxation delay are used to ensure quantitative accuracy if needed.<sup>[7][8]</sup>

## Mass Spectrometry (MS)

Gas Chromatography-Mass Spectrometry (GC-MS):<sup>[9]</sup>

- **Sample Preparation:** Dissolve a small amount of the sample (e.g., 1 mg/mL) in a volatile organic solvent such as dichloromethane or hexane.<sup>[1][10]</sup>
- **GC Separation:** Inject a small volume (e.g., 1  $\mu\text{L}$ ) of the sample solution into the GC inlet. The sample is vaporized and carried by an inert gas (e.g., helium) through a capillary column. The column temperature is programmed to ramp up, separating compounds based on their boiling points and interactions with the column's stationary phase.<sup>[11]</sup>
- **Ionization:** As the separated compounds elute from the GC column, they enter the mass spectrometer's ion source. Electron Ionization (EI) is a common method where the molecules are bombarded with a high-energy electron beam (typically 70 eV), causing them to ionize and fragment.<sup>[9]</sup>
- **Mass Analysis:** The resulting ions (the molecular ion and fragment ions) are accelerated and separated based on their mass-to-charge ratio ( $m/z$ ) by a mass analyzer (e.g., a quadrupole).
- **Detection:** A detector records the abundance of each ion at a specific  $m/z$ , generating a mass spectrum.

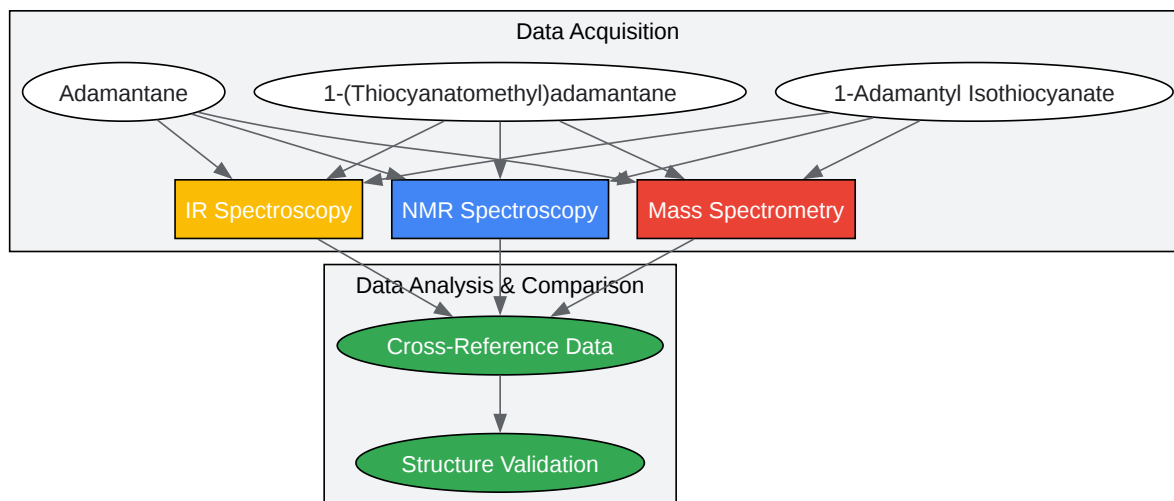
## Infrared (IR) Spectroscopy

Fourier Transform Infrared (FT-IR) Spectroscopy:[12]

- **Sample Preparation (Thin Film Method):** Dissolve a few milligrams of the solid sample in a volatile solvent (e.g., methylene chloride). Apply a drop of the solution to a salt plate (e.g., KBr or NaCl) and allow the solvent to evaporate, leaving a thin film of the solid on the plate. [13][14]
- **Data Acquisition:** Place the salt plate in the sample holder of the FT-IR spectrometer. A beam of infrared radiation is passed through the sample. The instrument measures the frequencies at which the sample absorbs the radiation.
- **Spectrum Generation:** The data is processed using a Fourier transform to generate a spectrum of absorbance or transmittance versus wavenumber ( $\text{cm}^{-1}$ ). [12]

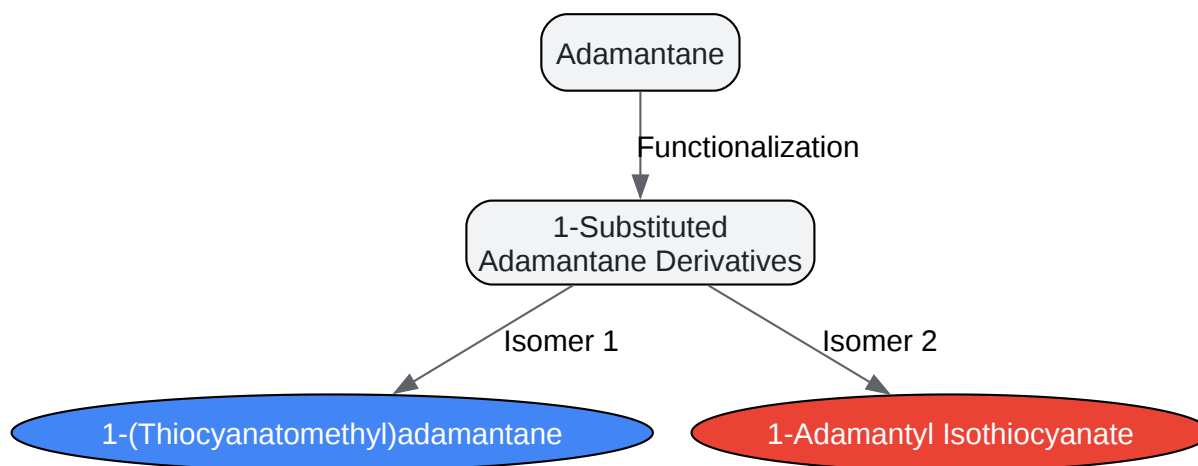
## Visualizations

The following diagrams illustrate the logical workflow for cross-referencing spectroscopic data and the relationship between the compared compounds.



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Caption: Workflow for spectroscopic data cross-referencing.



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Caption: Structural relationship of the compared adamantane derivatives.

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